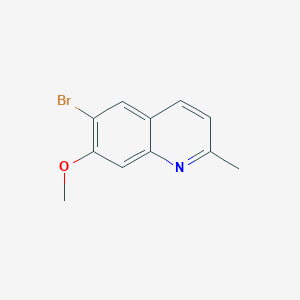

6-Bromo-7-methoxy-2-methylquinoline

Description

Significance of the Quinoline (B57606) Scaffold as a Privileged Structure in Chemical and Biological Sciences

The quinoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged structure" in medicinal chemistry. nih.govtandfonline.comnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds, including a variety of approved drugs. tandfonline.combenthamdirect.com The structural rigidity and the presence of a nitrogen atom in the quinoline core allow for a diverse range of interactions with biological targets, making it a versatile scaffold for drug design. tandfonline.comnih.gov

The significance of the quinoline scaffold is underscored by its presence in natural products, such as the anti-malarial alkaloid quinine, and in a wide array of synthetic compounds with diverse pharmacological activities. rsc.orgnih.gov These activities include anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects, among others. nih.govbenthamdirect.combenthamscience.com The adaptability of the quinoline nucleus for chemical modification further enhances its value, allowing chemists to fine-tune its properties to achieve desired biological outcomes. nih.gov

Overview of Substituted Quinoline Analogues in Contemporary Chemical and Medicinal Research

The therapeutic potential of the quinoline core is often unlocked and optimized through the introduction of various substituents at different positions on the ring system. nih.gov Contemporary research is rich with examples of how the strategic placement of functional groups can modulate the biological activity, selectivity, and pharmacokinetic properties of quinoline derivatives.

For instance, the introduction of amino groups, halogens, and alkoxy groups has led to the discovery of potent anticancer and antimicrobial agents. nih.govnih.gov The development of numerous quinoline-based compounds currently in clinical trials for cancer treatment highlights the ongoing importance of this scaffold in oncology research. tandfonline.com Structure-activity relationship (SAR) studies are a cornerstone of this research, providing crucial insights into how different substitution patterns influence biological efficacy. nih.gov These studies guide the rational design of new analogues with improved therapeutic profiles. benthamdirect.com

Contextualization of 6-Bromo-7-methoxy-2-methylquinoline within Quinoline Chemistry

Within the vast family of quinoline derivatives, this compound emerges as a specific, functionalized analogue. Its structure features a bromine atom at the 6-position, a methoxy (B1213986) group at the 7-position, and a methyl group at the 2-position of the quinoline core. This particular arrangement of substituents makes it a valuable intermediate in the synthesis of more complex molecules. rsc.org The presence of the bromo-, methoxy-, and methyl- groups offers multiple sites for further chemical modification, allowing for the construction of diverse molecular architectures. While not as extensively studied for its direct biological effects as some other quinoline derivatives, its role as a building block in the synthesis of potentially bioactive compounds is a key aspect of its significance in chemical research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10BrNO |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

6-bromo-7-methoxy-2-methylquinoline |

InChI |

InChI=1S/C11H10BrNO/c1-7-3-4-8-5-9(12)11(14-2)6-10(8)13-7/h3-6H,1-2H3 |

InChI Key |

OBSATYMYQWXUPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C=C1)Br)OC |

Origin of Product |

United States |

Spectroscopic and Advanced Characterization of 6 Bromo 7 Methoxy 2 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectral Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons of 6-Bromo-7-methoxy-2-methylquinoline, are not available in the reviewed literature. Analysis of similar structures, such as 6-methoxy-2-methylquinoline rsc.org and various bromo-quinolines researchgate.netchemicalbook.com, would be required to predict a theoretical spectrum, but this would not constitute a factual report on the specified compound.

Carbon-13 (¹³C) NMR Spectral Analysis

Experimentally determined ¹³C NMR chemical shift data for the carbon atoms in the this compound structure were not found. While reference spectra for related compounds like 6-methoxy-2-methylquinoline exist, providing a basis for theoretical estimation, no published experimental data for the target compound is available. rsc.orgnih.gov

Two-Dimensional (2D) NMR Techniques for Structural Elucidation

Information regarding the use of 2D NMR techniques, such as COSY, HSQC, or HMBC, for the structural elucidation of this compound is absent from the scientific literature searched.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

No specific High-Resolution Mass Spectrometry (HRMS) data, which would provide the exact mass of the molecular ion and confirm the elemental composition of this compound, was found in published research.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

While LC-MS is a common analytical technique for compounds of this nature, no specific applications or published methods involving the analysis of this compound were identified. nih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule. For this compound, the FT-IR spectrum is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

While a specific, dedicated FT-IR spectrum for this compound is not widely published, the expected characteristic absorption bands can be inferred from the analysis of closely related quinoline (B57606) derivatives. researchgate.netresearchgate.netrsc.org The key functional groups—the quinoline core, the methyl group, the methoxy (B1213986) group, and the bromo substituent—all give rise to distinct vibrational signatures.

The aromatic C-H stretching vibrations of the quinoline ring are typically observed in the region of 3100-3000 cm⁻¹. nih.govmalariaworld.org The C-H stretching of the methyl and methoxy groups would appear in the 2900-3000 cm⁻¹ range. malariaworld.org The C=C and C=N stretching vibrations within the quinoline ring system are expected to produce a series of complex bands between 1620 cm⁻¹ and 1400 cm⁻¹. nih.govmalariaworld.org

The presence of the methoxy group (-OCH₃) would be confirmed by C-O stretching bands, typically appearing around 1250 cm⁻¹ (asymmetric stretching) and 1030 cm⁻¹ (symmetric stretching). researchgate.net The C-Br stretching vibration is expected at lower frequencies, generally in the 600-500 cm⁻¹ region. researchgate.net

A summary of expected FT-IR vibrational bands is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (CH₃, OCH₃) | 3000 - 2900 |

| C=C and C=N Ring Stretch | 1620 - 1400 |

| C-O-C Asymmetric Stretch | ~1250 |

| C-O-C Symmetric Stretch | ~1030 |

| C-Br Stretch | 600 - 500 |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often means that vibrations that are weak in FT-IR may be strong in Raman, and vice versa.

For quinoline derivatives, Raman spectroscopy is particularly useful for characterizing the vibrations of the aromatic ring system. researchgate.netresearchgate.netacs.org The spectra of substituted quinolines show significant wavenumber shifts for several key bands depending on the nature and position of the substituents. researchgate.net The symmetric vibrations of the quinoline ring system typically produce strong Raman signals. researchgate.net

Characteristic Raman bands for this compound would include prominent peaks for the quinoline ring breathing modes and other skeletal vibrations. The C-Br stretching vibration would also be Raman active. Due to the chromophoric nature of the quinoline nucleus, resonance Raman spectroscopy could potentially be employed to enhance the signals of specific vibrations associated with the electronic transitions of the molecule. researchgate.netnih.gov

A table of representative Raman shifts for related quinoline structures is provided below.

| Compound Class | Characteristic Raman Shift (cm⁻¹) | Assignment | Reference |

| Substituted Quinolines | ~1580 | Ring stretching mode | researchgate.net |

| 4,7-dichloroquinoline | ~1090 | δ(CCl) mode | researchgate.net |

| 4-Methyl-2-hydroxyquinoline | 233 | Methyl torsion | researchgate.net |

Electronic Spectroscopy

Electronic spectroscopy involves the absorption of ultraviolet and visible light, which promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the electronic structure of the molecule.

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic quinoline system. rsc.orgnih.gov The quinoline core itself exhibits strong absorption bands in the UV region. The introduction of substituents like the bromo, methoxy, and methyl groups can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity.

Studies on related quinoline derivatives show that modifications to the ring system can tune the photophysical properties. rsc.orgnih.gov The methoxy group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted quinoline. The bromine atom may also influence the electronic transitions. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would likely show multiple absorption bands corresponding to the different electronic transitions within the molecule. For example, a study on 2-formyl-6-methoxy-3-carbethoxy quinoline showed absorption maxima that were analyzed to determine the optical band gap. malariaworld.orgnih.gov

Other Spectroscopic and Analytical Techniques

Beyond vibrational and electronic spectroscopy, other analytical methods can provide further valuable information about the structure and properties of this compound.

Electron Spin Resonance (ESR) Spectroscopy: ESR (or Electron Paramagnetic Resonance, EPR) is a technique used to study species with unpaired electrons. As this compound is a closed-shell molecule without unpaired electrons, it would not be expected to produce an ESR signal. This technique would not be applicable for its direct characterization unless it were to be converted into a radical species.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound can be grown, SCXRD would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. malariaworld.orgnih.govresearchgate.net Powder X-ray diffraction (PXRD) could be used to analyze the crystallinity and phase purity of a bulk sample. researchgate.net

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase behavior of a compound. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures. DSC measures the heat flow into or out of a sample during a temperature change, revealing melting points, boiling points, and other phase transitions. ugm.ac.idresearchgate.netnih.gov For quinoline derivatives, these methods have been used to determine melting points and decomposition ranges, which are crucial parameters for material handling and application. nih.gov

A summary of the applicability of these techniques is presented below.

| Technique | Information Provided | Applicability to this compound |

| ESR Spectroscopy | Detects unpaired electrons. | Not applicable for the ground-state molecule. |

| X-ray Diffraction | Determines crystal structure, bond lengths, and bond angles. | Highly applicable if the compound is crystalline. |

| Thermal Analysis | Determines thermal stability, melting point, and decomposition temperatures. | Highly applicable for characterizing physical properties. |

Computational Modeling and Dynamics

While quantum chemical studies focus on the static properties of a single molecule, computational modeling and dynamics simulate the behavior of molecules over time.

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules. While no MD simulation studies have been reported for this compound, this technique could be used to understand its behavior in a condensed phase, such as in a solvent or within a biological system.

In a typical MD simulation, the molecule would be placed in a simulation box with solvent molecules (e.g., water). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time. This would provide insights into the molecule's conformational flexibility, its solvation properties, and how it might interact with a biological target, such as an enzyme active site. While detailed quantum calculations are computationally expensive for large systems, MD simulations can provide valuable information on a larger scale. For instance, MD simulations have been used to study the binding modes of other substituted quinazoline (B50416) derivatives to biological receptors.

In Silico Design and Prediction Methodologies

In silico techniques have become indispensable in modern drug discovery, offering a rational approach to designing novel molecules and predicting their properties, thereby reducing the time and cost associated with experimental research. nih.gov

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target, typically a protein or enzyme, to design ligands with high affinity and selectivity. nih.gov Molecular docking is a cornerstone of SBDD, used to predict the preferred orientation and binding mode of a ligand within the active site of a target protein. nih.gov

This approach has been successfully applied to the design of numerous quinoline derivatives. For example, quinoline-based compounds have been designed as inhibitors of HIV reverse transcriptase. nih.gov In these studies, the quinoline scaffold is docked into the binding pocket of the enzyme to understand key interactions and guide the synthesis of new, more potent analogues. nih.gov The docking scores help in prioritizing compounds for synthesis and biological evaluation. nih.gov One study found that a quinoline derivative (Compound 4) had a high docking score of –10.67, indicating strong potential affinity for the reverse transcriptase protein. nih.gov

Similarly, new series of quinoline derivatives have been designed as potential protease inhibitors against SARS-CoV-2. nih.gov Docking studies revealed that these compounds could form hydrogen bonds and π-interactions with highly conserved amino acids in the target Mpro enzyme, such as His41 and Glu166. nih.gov Structure-activity relationship (SAR) studies derived from these computational models are crucial. For instance, research has shown that for certain quinoline derivatives, the presence of an electron-withdrawing bromo group can enhance binding affinity. nih.gov The strategic functionalization of the quinoline ring, such as introducing flexible alkylamino side chains, has also been explored to enhance properties like water solubility and antiproliferative activity. frontiersin.org

Beyond just predicting binding poses, computational methods are used to detail the specific molecular interactions that stabilize a ligand-protein complex and to predict the inherent chemical reactivity of a molecule.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time. nih.gov These simulations can confirm the stability of the binding mode predicted by docking and analyze conformational changes, residue flexibility, and the consistency of key interactions like hydrogen bonds. nih.gov For example, MD simulations performed on a quinoline derivative (compound 5) complexed with the SARS-CoV-2 protease enzyme revealed the stability of the complex, comparable to a reference drug. nih.gov

The analysis of molecular interactions often involves identifying specific contacts between the ligand and amino acid residues. These can include:

Hydrogen Bonds: Crucial for affinity and specificity. For instance, designed quinoline protease inhibitors formed hydrogen bonds with key residues like Glu166 and Gln189. nih.gov

Hydrophobic Interactions: Important for binding in nonpolar pockets.

π-Interactions: Such as π-π stacking or cation-π interactions, which are common for aromatic systems like the quinoline ring. Docking studies have shown π-interactions between quinoline derivatives and residues like His41 in the SARS-CoV-2 protease. nih.gov

| Quinoline Derivative Class | Target Enzyme | Key Interacting Residues | Types of Interactions Predicted |

|---|---|---|---|

| Protease Inhibitors | SARS-CoV-2 Mpro | His41, His164, Glu166, Gln189, Tyr54, Asp187 nih.gov | Hydrogen Bonds, π-Interactions nih.gov |

| HIV NNRTIs | HIV Reverse Transcriptase | Not specified | High docking scores indicate strong interactions nih.gov |

| Antagonists | α2C-Adrenoceptor | Not specified | Structure-activity relationship identified critical substituents researchgate.net |

Table of Mentioned Chemical Compounds

Advanced Research Applications of 6 Bromo 7 Methoxy 2 Methylquinoline

Utility as a Synthetic Building Block and Intermediate

The strategic placement of bromo, methoxy (B1213986), and methyl groups on the quinoline (B57606) core renders 6-Bromo-7-methoxy-2-methylquinoline and its isomers valuable as intermediates for constructing more elaborate molecular architectures. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions, enabling significant molecular diversification.

The utility of the bromo-methoxy-quinoline framework is evident in its role as a precursor for synthesizing complex molecules. For instance, a related compound, 6-bromo-2-methoxy-3-(phenylmethyl)quinoline, serves as a crucial intermediate in the synthesis of the antitubercular agent TMC-207. google.com This demonstrates the value of the bromo-methoxy-quinoline scaffold in building complex, biologically active compounds.

Furthermore, historical research highlights the use of isomers like 4-bromo-6-methoxy-2-methylquinoline (B1285067) to create more complex derivatives. This specific isomer has been utilized in the synthesis of 6-methoxyquinoline (B18371) derivatives containing aminophenylarsinic acids, showcasing the role of this class of compounds as foundational building blocks for organometallic and medicinal chemistry applications. rsc.org Brominated quinolines are frequently used as precursors for preparing multifunctional quinoline compounds through reactions that substitute the bromine with cyano, methoxy, phenyl, and amino groups. nih.gov

The bromine atom at the 6-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of substituents, including aryl, alkyl, and amino groups, thereby enabling extensive scaffold diversification. nih.gov This capability is crucial for generating libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery. For example, the nitro group on a bromoquinoline can activate the bromo group for nucleophilic aromatic substitution (SNAr), facilitating the efficient production of derivatives like 6-piperazinyl and 6-morpholinyl quinolines. nih.gov This highlights how the inherent reactivity of the substituted quinoline ring can be harnessed for advanced organic synthesis.

Biomedical Research Applications (Excluding Clinical Human Trial Data, Dosage, and Safety Profiles)

The quinoline nucleus is a "privileged structure" in medicinal chemistry, known for its presence in numerous compounds with a wide spectrum of pharmacological activities. nih.gov Research into analogs of this compound has revealed significant potential in oncology, particularly concerning antiproliferative effects and the modulation of key cellular processes involved in cancer progression.

Research has identified several key molecular targets for quinoline derivatives, implicating them in the disruption of cancer cell proliferation and survival.

Protein Kinases: A close structural analog, 6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-2-one, has been noted for its potential to inhibit protein kinases. Kinases are crucial enzymes in cell signaling pathways that are often dysregulated in cancer, making them a prime target for therapeutic intervention.

Topoisomerase I: The highly substituted quinoline derivative, 5,7-dibromo-8-hydroxyquinoline, has been found to inhibit human topoisomerase I, a critical enzyme that relaxes DNA torsional strain during replication and transcription. nih.gov Another complex derivative, 3,5,6,7-tetrabromo-8-methoxyquinoline, also demonstrated inhibitory activity against this enzyme. nih.gov Inhibition of topoisomerase I leads to DNA damage and ultimately cell death, a mechanism exploited by several established chemotherapy drugs.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | C6 (Rat Glioblastoma) | 9.60 | nih.gov |

| HeLa (Human Cervical Cancer) | 5.45 | nih.gov | |

| HT29 (Human Adenocarcinoma) | 7.33 | nih.gov |

Dihydroorotate Dehydrogenase (DHODH): While not directly related to the target compound, research into novel DHODH inhibitors has identified various heterocyclic scaffolds. acs.orgnih.govpdbj.orgrcsb.orgresearchgate.net DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells like cancer cells. acs.orgpdbj.org The inhibition of this enzyme is a validated strategy in cancer and autoimmune disease research. researchgate.net

Tubulin Assembly: The quinoline scaffold has been incorporated into molecules designed to inhibit tubulin polymerization. prepchem.com For example, 5-Amino-6-methoxy-2-aroylquinoline derivatives have shown potent inhibition of tubulin polymerization, a mechanism that disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. prepchem.com

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A key hallmark of this process is the specific cleavage of DNA into fragments. Studies on bromo-methoxy-quinoline analogs have demonstrated their ability to induce apoptosis in cancer cells. For instance, the compound 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline was shown to induce the formation of DNA ladders—a characteristic feature of apoptosis—in C6, HeLa, and HT29 cancer cell lines. nih.gov In contrast, the related compound 3,5,6,7-tetrabromo-8-methoxyquinoline did not induce apoptosis under the same conditions, indicating that specific structural features are required to trigger this cell death pathway. nih.gov

| Compound | Cell Lines Tested | Apoptosis Induction (DNA Laddering) | Reference |

|---|---|---|---|

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | C6, HeLa, HT29 | Yes | nih.gov |

| 6,8-dibromo-5-nitroquinoline (Compound 17) | C6, HeLa, HT29 | Yes | nih.gov |

| 3,5,6,7-tetrabromo-8-methoxyquinoline (Compound 7) | C6, HeLa, HT29 | No | nih.gov |

Antiproliferative and Oncological Investigations

Inhibition of Cancer Cell Migration and Invasion

While direct studies on the anti-migratory and anti-invasive properties of this compound are not extensively documented, research on analogous compounds provides significant insights. The methoxy group, in particular, has been identified as a key contributor to the antimigratory effects of certain quinoline derivatives. For instance, studies on pyrimido[4,5-c]quinolin-1(2H)-ones have demonstrated that methoxy substitution can enhance antimigratory activity. This suggests that the 7-methoxy group in this compound could potentially contribute to similar activities, which are crucial for controlling cancer metastasis. The process of metastasis is a major cause of cancer-related mortality, and agents that can inhibit cell migration and invasion are of great therapeutic interest.

Structure-Activity Relationship (SAR) Studies in Anticancer Contexts

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their therapeutic efficacy and reduce toxicity. For quinoline derivatives, SAR studies have revealed that the nature and position of substituents on the quinoline ring are pivotal for their anticancer activity.

The presence of a bromine atom at the C-6 position and a methoxy group at the C-7 position of the quinoline core are features found in compounds with notable biological activities. For example, studies on 6-bromoquinazoline (B49647) derivatives have shown potent cytotoxic effects against various cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov One such study highlighted a 6-bromo-2,3-disubstituted quinazolin-4(3H)-one with an IC50 value of 0.53 μM against the MCF-7 breast cancer cell line. nih.gov

Furthermore, research on 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound with a related structural motif, demonstrated significant in vivo tumor growth inhibition. nih.gov The methoxy group at the 7-position is a common feature in many biologically active quinolines and is often associated with enhanced anticancer potential. mdpi.com SAR studies on various quinoline-based compounds indicate that the combination of a halogen at position 6 and a methoxy group at position 7 can be a favorable pattern for anticancer activity. nih.gov

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 6-bromo-2,3-disubstituted quinazolin-4(3H)-one | MCF-7 | 0.53 | nih.gov |

| 6-bromo-2,3-disubstituted quinazolin-4(3H)-one | SW480 | 1.95 | nih.gov |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 µg/mL | benthamdirect.com |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 9.8 µg/mL | benthamdirect.com |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 12.5 µg/mL | benthamdirect.com |

Antimicrobial and Antifungal Research

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Quinoline derivatives have historically been a rich source of antibacterial and antifungal compounds.

Evaluation of Antibacterial Activity (e.g., MIC methods)

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonate | E. coli | 0.125 | nih.gov |

| 6-bromoindolglyoxylamide polyamine derivative | Staphylococcus aureus | Not specified | nih.gov |

| 6-bromoindolglyoxylamide polyamine derivative | Pseudomonas aeruginosa | Not specified | nih.gov |

Assessment of Antifungal Activity

Similar to their antibacterial properties, quinoline derivatives have also been explored for their antifungal potential. Research on 5- and 7-substituted 2-methyl-8-quinolinols revealed that halogenation significantly impacts antifungal activity. nih.gov Specifically, 5,7-dibromo-2-methyl-8-quinolinol was among the most fungitoxic compounds tested against a panel of fungi including Aspergillus niger and Trichophyton mentagrophytes. nih.gov This highlights the potential importance of the bromo substituent in the antifungal activity of this compound. A series of 7-methoxyquinoline (B23528) sulfonamide derivatives also showed activity against Candida albicans and Cryptococcus neoformans, with one compound exhibiting an inhibition zone of 18 mm against C. albicans. nih.gov

| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |

| 5,7-Dibromo-2-methyl-8-quinolinol | Aspergillus niger | - | nih.gov |

| 5,7-Dibromo-2-methyl-8-quinolinol | Trichophyton mentagrophytes | - | nih.gov |

| Chimonanthus praecox derivative (b15) | Alternaria solani | 1.95 | mdpi.com |

| Chimonanthus praecox derivative (b17) | Sclerotinia sclerotiorum | 1.95 | mdpi.com |

Antiviral Investigations

Beyond cancer and microbial infections, the chemical scaffold of quinoline has been investigated for its antiviral properties, particularly in the context of the Human Immunodeficiency Virus (HIV).

Latent HIV-1 Reactivation Studies

A major obstacle in eradicating HIV-1 is the persistence of a latent viral reservoir in infected cells, which is not affected by current antiretroviral therapy (ART). The "shock and kill" strategy aims to reactivate this latent virus, making the infected cells susceptible to clearance by the immune system or viral cytopathic effects. Several quinoline derivatives have been identified as latency-reversing agents (LRAs).

Research has shown that certain quinoline-based compounds can function as LRAs. researchgate.netnih.gov For example, a novel quinoline compound, 8-methoxy-6-methylquinolin-4-ol (B1347527) (MMQO), was found to reactivate viral transcription in models of HIV latency. nih.gov This compound was identified as a bromodomain and extraterminal domain protein family inhibitor (BETi), a class of epigenetic modifiers known to reverse HIV-1 latency. nih.gov Given the structural similarities, particularly the presence of a methoxy group on the quinoline ring, it is plausible that this compound could be investigated for similar latency-reversing activities. The exploration of new and effective LRAs is a critical area of HIV cure research.

Exploration of Diverse Biological Activities (e.g., Antimalarial, Antioxidant, Anticonvulsant, Anti-inflammatory)

While direct and extensive research on the specific biological profile of this compound is not widely available in current literature, the known activities of its structural analogs provide a strong basis for inferring its potential therapeutic activities. The presence of the quinoline core, combined with bromo, methoxy, and methyl groups, suggests that this compound is a candidate for a range of biological effects.

Antimalarial Activity: The quinoline core is famously associated with antimalarial drugs like chloroquine. Research into analogous compounds suggests that the specific substitutions on this compound could be significant. For instance, studies on 6-chloro-7-methoxy-4(1H)-quinolones have shown potent, low-nanomolar efficacy against multiple stages of Plasmodium parasites. These analogs selectively inhibit the parasite's cytochrome bc₁ complex, a critical component of its respiratory chain. The 6-halo and 7-methoxy substitutions are crucial for this selective activity. Furthermore, research on other substituted quinolines has demonstrated that the presence of a halogen at the 6-position can enhance antimalarial effects compared to other substituents. researchgate.net

Antioxidant Activity: Quinoline derivatives have been investigated for their ability to counteract oxidative stress. Studies on various quinoline compounds have demonstrated their capacity to reduce lipid peroxidation and scavenge free radicals. nih.govresearchgate.net For example, a series of novel synthetic quinoline derivatives showed antioxidant properties in in vitro assays, with some members of the series effectively reducing lipid peroxidation in liver and brain tissues. nih.govresearchgate.net The antioxidant potential is often linked to the molecule's ability to donate electrons or stabilize radical species, a property influenced by the electronic nature of its substituents.

Anticonvulsant Activity: The quinoline scaffold and its related heterocyclic structures, such as quinazolines and tetrahydroisoquinolines, have been a focus of anticonvulsant research. mdpi.commdpi.com For example, derivatives of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have shown protective action in various experimental seizure models. mdpi.com The mechanism for related compounds is often associated with the modulation of neurotransmitter receptors, such as GABA-A receptors or glutamate (B1630785) receptors. mdpi.com

Anti-inflammatory Activity: Various quinoline derivatives have demonstrated significant anti-inflammatory properties. acs.orgnih.govnih.gov For example, certain quinoline-based hydrazones have been shown to possess anti-inflammatory effects. acs.org The mechanisms often involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the downregulation of pro-inflammatory cytokines. nih.gov The structural features of this compound align with those of other known anti-inflammatory quinolines, suggesting its potential in this area.

Comparative Analysis of Biological Activities with Analogous Quinoline Structures

The biological potential of this compound can be further understood through a comparative analysis with its analogs. The specific type and position of substituents on the quinoline ring are known to dramatically influence biological activity.

Structure-activity relationship (SAR) studies on antimalarial quinolines reveal critical insights. For instance, in the development of 4-aminoquinoline (B48711) antimalarials, a chlorine atom at the 7-position is essential for activity. youtube.com In a different series of compounds, replacing a methoxy group at the 6-position with a chloro group was found to enhance antimalarial potency. researchgate.net This suggests that the 6-bromo substituent in the title compound likely plays a significant role in its potential antimalarial profile, possibly offering a balance of potency and different pharmacokinetic properties compared to its chloro-analog.

The table below compares the observed activities of several quinoline analogs, highlighting the influence of different substitution patterns.

| Compound/Analog Class | Substitution Pattern | Observed Biological Activity | Reference |

| 6-Chloro-7-methoxy-4(1H)-quinolones | 6-Chloro, 7-Methoxy | Potent antimalarial activity against Plasmodium parasites. | |

| 2-Arylvinylquinolines | 6-Chloro, 2-Arylvinyl | Potent antiplasmodial activity against chloroquine-resistant strains. | nih.gov |

| Quinoline-Furanone Hybrids | 6-Chloro substitution enhances activity over 6-Methoxy. | Antimalarial, Falcipain-2 inhibition. | researchgate.net |

| N-Substituted-6-fluoro-quinazoline-4-amines | 6-Fluoro, 4-Amino substitution | Significant anticonvulsant activity. | mdpi.com |

| 7-Methoxycryptopleurine (Phenanthroquinolizidine) | 7-Methoxy | Potent anti-inflammatory and cytotoxic activity. | nih.gov |

This comparative data underscores the principle that minor structural modifications can lead to significant changes in biological function. The combination of a 6-bromo, 7-methoxy, and 2-methyl group on the quinoline ring presents a unique electronic and steric profile that warrants further investigation to fully characterize its specific biological activities relative to these known analogs.

Emerging Applications in Materials Science and Industrial Chemistry

Beyond its potential in medicine, this compound and its close relatives serve as important intermediates and building blocks in materials science and specialty chemical synthesis.

Role in the Production of Dyes and Pigments

The quinoline ring system is a known chromophore, and its derivatives are used in the synthesis of various dyes. A closely related compound, 6-Bromo-7-methoxyquinoline-5,8-dione, is explicitly noted for its use in the production of dyes and pigments. The quinoline-5,8-dione structure is a redox-active scaffold that can impart color and undergo chemical modifications to tune its properties. The bromo and methoxy substituents on the aromatic ring of these compounds influence their color, solubility, and stability, making them valuable precursors for creating a range of pigments with specific characteristics for use in textiles, paints, and other materials.

Contributions to Specialty Chemical Synthesis

The chemical structure of this compound makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 6-position provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of various functional groups and the construction of larger, more elaborate chemical architectures.

A significant example is the role of a similar compound, 6-bromo-2-methoxy-3-(phenylmethyl)quinoline, as a key intermediate in the synthesis of TMC207 (Bedaquiline), a diarylquinoline-based drug approved for the treatment of multi-drug-resistant tuberculosis. google.com This highlights the industrial relevance of bromo-methoxy quinoline scaffolds in the production of high-value, life-saving pharmaceuticals. Historically, related compounds like 4-bromo-6-methoxy-2-methylquinoline were used as starting materials for synthesizing organoarsenic compounds with potential therapeutic properties. rsc.org These applications demonstrate the utility of this compound as a foundational building block in the synthesis of specialty chemicals for various industries.

Future Perspectives and Research Directions

Exploration of Novel and Sustainable Synthetic Pathways

The traditional methods for synthesizing quinoline (B57606) derivatives often involve harsh reaction conditions and the use of hazardous reagents. ijpsjournal.com The future of synthesizing 6-Bromo-7-methoxy-2-methylquinoline will prioritize the development of novel and sustainable pathways that are not only efficient but also environmentally benign.

Key areas of exploration will include:

Green Chemistry Approaches: The use of eco-friendly solvents, biodegradable catalysts, and energy-efficient techniques like microwave-assisted acs.org and ultrasound-assisted synthesis will be crucial. ijpsjournal.com These methods aim to reduce waste generation and energy consumption, aligning with the principles of green chemistry. benthamdirect.com

Catalytic Systems: Research will likely focus on the use of novel catalysts, such as metal nanoparticles and solid acid catalysts, to improve reaction yields and selectivity. acs.orgmdpi.com These catalysts can offer advantages like reusability and milder reaction conditions.

Multicomponent Reactions (MCRs): MCRs, which involve the combination of three or more reactants in a single step, offer a powerful strategy for the efficient construction of complex molecules like this compound. acs.org This approach can significantly reduce the number of synthetic steps, saving time and resources.

C-H Bond Functionalization: Direct functionalization of C-H bonds is an emerging area in organic synthesis that allows for the introduction of new functional groups onto the quinoline scaffold in a more atom-economical manner. nih.govrsc.org

These advancements will not only make the synthesis of this compound more sustainable but also facilitate the creation of a diverse library of its analogs for further investigation.

Development of Advanced Spectroscopic Characterization Techniques for Complex Analogues

A thorough understanding of the structure-activity relationship of this compound and its analogs is contingent on precise structural elucidation. While standard spectroscopic techniques like 1D NMR, IR, and mass spectrometry are fundamental, the increasing complexity of synthesized analogs necessitates the development and application of more advanced characterization methods.

Future research will likely involve:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are invaluable for the unambiguous assignment of proton and carbon signals, especially in complex substituted quinolines. researchgate.netacs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are essential for confirming the elemental composition of newly synthesized compounds. mdpi.com

Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of a molecule, offering insights into its conformation and intermolecular interactions in the solid state. nih.gov

Computational Spectroscopy: The integration of quantum chemical calculations with experimental spectroscopic data can aid in the interpretation of complex spectra and provide deeper insights into the electronic structure of the molecule. mdpi.com

These advanced techniques will be crucial for characterizing novel and complex analogs of this compound, thereby supporting drug design and development efforts.

Integration of Artificial Intelligence and Machine Learning in Computational Drug Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. For a compound like this compound, these computational tools can significantly accelerate the process of identifying its potential as a therapeutic agent.

Future directions in this area include:

In Silico Screening: AI-powered virtual screening can rapidly assess large libraries of virtual compounds based on this compound to predict their binding affinity to specific biological targets.

Predictive Modeling: Machine learning models can be trained on existing data for quinoline derivatives to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs. nih.gov This can help in prioritizing the synthesis of compounds with favorable drug-like properties.

Molecular Docking and Dynamics Simulations: These computational techniques can be used to model the interaction of this compound with its biological targets at the atomic level, providing insights into its mechanism of action and guiding the design of more potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: AI and ML can be employed to develop sophisticated QSAR models that correlate the structural features of quinoline derivatives with their biological activity, facilitating the rational design of new compounds with enhanced efficacy. researchgate.net

The integration of AI and ML into the drug design pipeline will enable a more targeted and efficient exploration of the therapeutic potential of this compound.

In-depth Elucidation of Broader Biological Mechanisms and Off-Target Interactions

While initial studies may focus on a primary biological target, a comprehensive understanding of the pharmacological profile of this compound requires an in-depth elucidation of its broader biological mechanisms and potential off-target interactions. Quinolines are known to interact with a wide range of biological targets, including enzymes, receptors, and DNA. researchgate.netnih.gov

Future research should aim to:

Identify Molecular Targets: Employing techniques like chemical proteomics and affinity chromatography to identify the specific cellular proteins that interact with this compound.

Elucidate Signaling Pathways: Investigating how the binding of the compound to its target(s) modulates intracellular signaling pathways, leading to a cellular response. The PI3K/AkT/mTOR and Ras/Raf/MEK pathways are known to be affected by some quinoline derivatives. nih.gov

Assess Off-Target Effects: Systematically evaluating the interaction of the compound with a panel of known off-targets to identify potential side effects early in the drug discovery process. nih.gov This is crucial for developing safer therapeutics.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to understand how modifications to the this compound scaffold affect its potency, selectivity, and off-target activity. nih.gov

A thorough understanding of the compound's biological interactions is essential for its successful translation into a clinical candidate.

Integration into Multidisciplinary Research Platforms for Translational Impact

The journey of a compound like this compound from a laboratory curiosity to a clinically effective drug requires a collaborative, multidisciplinary approach. The integration of this research into broader translational platforms is essential for its future success.

This integration will involve:

Collaboration between Chemists, Biologists, and Pharmacologists: A seamless collaboration between these disciplines is necessary to design, synthesize, and evaluate new analogs in a feedback-driven cycle.

Development of Robust Preclinical Models: Utilizing relevant cell culture and animal models of disease to assess the efficacy and safety of this compound and its derivatives. mdpi.com

Biomarker Discovery: Identifying biomarkers that can predict which patients are most likely to respond to treatment with this compound, paving the way for personalized medicine.

Advanced Formulation and Drug Delivery: Exploring novel formulation strategies to enhance the bioavailability and targeted delivery of the compound, thereby improving its therapeutic index. researchgate.net

By fostering a multidisciplinary and translational research environment, the full therapeutic potential of this compound can be realized, ultimately leading to the development of new and effective treatments for a range of diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Bromo-7-methoxy-2-methylquinoline?

- Methodology : The compound can be synthesized via halogenation and methoxylation reactions. A common approach involves bromination of a pre-methoxylated quinoline precursor using brominating agents (e.g., N-bromosuccinimide) under controlled conditions (e.g., acetic acid as solvent, 60–80°C). Microwave-assisted synthesis can reduce reaction time and improve yield compared to traditional reflux methods .

- Key Steps :

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Structural confirmation using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the purity and structural integrity of this compound validated?

- Analytical Techniques :

- NMR Spectroscopy : H/C NMR to confirm substitution patterns (e.g., methoxy at C7, bromine at C6).

- Mass Spectrometry : HRMS to verify molecular weight (e.g., [M+H] at m/z 266.0).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the common reactivity patterns of this compound in cross-coupling reactions?

- Reactions :

- Suzuki-Miyaura Coupling : Reacts with arylboronic acids using Pd(PPh)/KCO in dioxane/water (80°C, 12h) to introduce aryl groups at C6 .

- Nucleophilic Substitution : Bromine at C6 can be replaced by amines (e.g., piperidine) in DMF at 100°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

- Case Study : In bromination, excess NBS can lead to di-brominated byproducts. Optimization involves:

- Stoichiometric Control : 1.1 equivalents of NBS.

- Solvent Selection : Dichloromethane reduces polybromination vs. polar solvents like DMF .

- Monitoring : TLC or in-situ IR to track reaction progress .

Q. What computational methods predict the regioselectivity of electrophilic substitution in this quinoline derivative?

- Approach :

- DFT Calculations : Predict electron density maps (e.g., C6 as most electrophilic due to bromine’s electron-withdrawing effect).

- Molecular Orbital Analysis : HOMO-LUMO gaps guide reactivity toward nucleophiles or electrophiles .

Q. How does the methoxy group at C7 influence biological activity compared to other substituents?

- Structure-Activity Relationship (SAR) :

- Enzyme Inhibition : Methoxy enhances lipophilicity, improving membrane permeability in kinase inhibition assays (e.g., IC values vs. EGFR).

- Comparison : Analogues with -Cl or -CF at C7 show reduced potency due to steric hindrance .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Crystallography : Use SHELX programs for refinement.

- Challenges : Disordered bromine/methoxy groups.

- Solution : Apply restraints (e.g., SIMU/DELU in SHELXL) and validate with R < 5% .

Q. How can structural analogs be designed to enhance metabolic stability without compromising activity?

- Design Principles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.